2-Phenoxyaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9H,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNIBWLWGDMFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenoxyaniline Hydrochloride and Its Precursors
Established Synthetic Routes to 2-Phenoxyaniline (B124666)
Reduction of Nitro Precursors to 2-Phenoxyaniline
A common and effective strategy for synthesizing 2-phenoxyaniline involves the chemical reduction of its nitro precursor, 2-nitrodiphenyl ether. This transformation of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished through various methods, including catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of aromatic nitro compounds. This heterogeneous catalytic reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com The reaction typically occurs at the solid catalyst's surface. youtube.com
Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. google.comuctm.edu The choice of catalyst, solvent, hydrogen pressure, and temperature can significantly influence the reaction's efficiency and selectivity. For instance, the hydrogenation of various aromatic nitro compounds has been successfully carried out using Pd/C catalysts in solvents like methanol (B129727) at hydrogen pressures ranging from 0.5 to 3.0 MPa. uctm.edu In some cases, bimetallic catalysts, such as those containing platinum and copper, have been utilized to enhance the process. google.com The reaction rate can be influenced by the structure of the nitro compound and the presence of other functional groups. uctm.edursc.org
Table 1: Examples of Catalytic Hydrogenation Conditions for Aromatic Nitro Compounds
| Substrate | Catalyst | Solvent | Pressure | Temperature | Citation |
|---|---|---|---|---|---|
| p-Nitrophenol | 5% Pd/C | Water/Acetic Acid | < 30 p.s.i.g. | Room Temp. | google.com |
| 2,4,4'-Trichloro-2'-nitrodiphenyl ether | 1% Pt + 0.1% Cu/C | Methanol | 12 bar | 60 °C | google.com |
| p-Nitrodiethylaniline (p-NDA) | 2% Pd/C | Methanol | 0.5 - 3.0 MPa | Not Specified | uctm.edu |
| p-Nitrophenol | Pd/Graphene | Aqueous (with NaBH₄) | Atmospheric | Not Specified | rsc.org |
Chemical reduction offers an alternative to catalytic hydrogenation, often utilizing metals in acidic media. The classic Béchamp reduction, using iron filings in the presence of an acid like acetic acid or hydrochloric acid, has been a long-standing method for converting aromatic nitro compounds to anilines. acs.org This method is valued for its cost-effectiveness and efficiency.
More recent advancements have focused on improving the reactivity and environmental profile of iron-based reductions. For example, highly active and reusable magnetic iron oxide (Fe₃O₄) nanocrystals have been shown to catalyze the reduction of nitroarenes with hydrazine (B178648) hydrate as the hydrogen source. nih.gov This procedure is chemoselective and can be performed under mild reflux or accelerated using microwave heating, leading to nearly quantitative yields in very short reaction times. nih.gov Another iron-catalyzed system employs Fe(acac)₃ with 1,1,3,3-tetramethyldisiloxane (TMDS) as a hydride donor, which effectively reduces nitroarenes to their corresponding amines. researchgate.net
Table 2: Comparison of Iron-Mediated Reduction Methods for Nitroarenes
| Method | Iron Source | Reducing Agent/System | Key Features | Citation |
|---|---|---|---|---|
| Classic Béchamp | Iron filings | Acid (e.g., Acetic Acid) | Cost-effective, traditional method. | acs.org |
| Nanocrystal Catalysis | Fe₃O₄ nanocrystals | Hydrazine hydrate (N₂H₄·H₂O) | High efficiency, reusable catalyst, fast reaction times with microwave. | nih.gov |
| TMDS System | Fe(acac)₃ (catalytic) | TMDS | Good selectivity towards various functional groups. | researchgate.net |
Synthesis of 2-Phenoxyaniline via Aryl Ether Formation
An alternative synthetic strategy involves forming the C-O-C ether linkage as a key step. This can be achieved either before or after the establishment of the amino group. The Ullmann condensation is a classic method for forming diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures. organic-chemistry.orgnih.gov For the synthesis of 2-phenoxyaniline, this could involve the coupling of o-aminophenol with an aryl halide like iodobenzene, catalyzed by a copper salt such as Copper(I) iodide (CuI). nih.govchemicalbook.com
The Buchwald-Hartwig amination, a more modern palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile alternative to the Ullmann reaction for C-N bond formation. wikipedia.orgrug.nl While primarily known for creating aryl amines, variations of the Buchwald-Hartwig methodology have been developed for the synthesis of diaryl ethers (C-O coupling). organic-chemistry.org These reactions generally proceed under milder conditions than the traditional Ullmann condensation and exhibit a broader substrate scope and functional group tolerance, utilizing a palladium catalyst in conjunction with a specialized phosphine ligand and a base. acsgcipr.orglibretexts.org
Table 3: Comparison of Aryl Ether Formation Methods
| Reaction | Catalyst | Typical Reactants | Key Features | Citation |
|---|---|---|---|---|
| Ullmann Condensation | Copper (e.g., Cu, CuI) | Aryl Halide + Phenol | Classic method, often requires high temperatures. | organic-chemistry.orgnih.gov |
| Buchwald-Hartwig C-O Coupling | Palladium (e.g., Pd(OAc)₂) + Ligand | Aryl Halide/Triflate + Phenol | Milder conditions, broader scope, ligand-dependent. | rug.nlorganic-chemistry.org |
Conversion of 2-Phenoxyaniline to its Hydrochloride Salt
Once the 2-phenoxyaniline free base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction typically performed to improve the compound's stability, crystallinity, and solubility in aqueous media. The process generally involves dissolving the 2-phenoxyaniline base in a suitable organic solvent, such as acetone (B3395972), isopropanol, or diethyl ether. nih.gov
Subsequently, hydrochloric acid is introduced. This can be done by bubbling hydrogen chloride gas through the solution, or by the dropwise addition of a solution of HCl in a solvent, such as aqueous HCl or HCl in isopropanol. The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution and can then be collected by filtration, washed, and dried. nih.gov
An alternative method involves the in situ generation of the hydrohalogenic acid. google.com For instance, a trialkylsilylhalogenide, such as trimethylchlorosilane (TMSCl), can be added to the amine dissolved in a protic solvent like an alcohol. The TMSCl reacts with the solvent to generate HCl, which then protonates the amine to form the hydrochloride salt. google.com
Novel and Green Synthesis Approaches for 2-Phenoxyaniline and Derivatives
Modern synthetic chemistry places increasing emphasis on the development of "green" methodologies that are more environmentally benign, efficient, and cost-effective. semanticscholar.orgresearchgate.net For the synthesis of 2-phenoxyaniline, this involves several areas of innovation.
Catalyst Development : The use of catalysts based on earth-abundant and less toxic metals like iron is a key green approach. nih.govresearchgate.net Furthermore, developing highly active and reusable catalysts, such as palladium nanoparticles supported on graphene, can reduce catalyst loading and waste. rsc.org
Alternative Solvents and Conditions : Shifting away from volatile organic compounds to greener solvents like water or ethanol (B145695), or performing reactions under solvent-free conditions, significantly reduces environmental impact. sphinxsai.comrsc.orgresearchgate.net For example, the use of β-cyclodextrin as a catalyst has enabled some reactions to be carried out in water or even in a solid state. mdpi.com
Energy Efficiency : Employing energy-efficient techniques like microwave irradiation or ultrasonication can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net
Modern Coupling Reactions : The continued development and application of modern cross-coupling reactions, such as the Buchwald-Hartwig reaction, represent a novel approach compared to older methods. These reactions offer milder conditions, higher yields, and greater functional group tolerance, which aligns with the principles of efficient and clean synthesis. rug.nlacsgcipr.org
The synthesis of quinoxaline (B1680401) derivatives, which often use o-phenylenediamines as starting materials, provides a template for novel approaches. Catalysts such as polymer-supported sulphanilic acid and various metal salts have been explored to create more efficient and environmentally friendly synthetic routes. researchgate.netorientjchem.org These innovative strategies hold promise for future syntheses of 2-phenoxyaniline and its derivatives. mdpi.comnih.gov
Environmentally Benign Catalytic Reductions
The reduction of 2-phenoxynitrobenzene to 2-phenoxyaniline is a critical step in the synthesis of the target hydrochloride salt. Environmentally friendly approaches to this transformation are increasingly sought after to replace traditional methods that often involve harsh reagents and produce significant waste. Catalytic transfer hydrogenation has emerged as a prominent green alternative.
One of the most widely utilized systems for this purpose is palladium on carbon (Pd/C) in conjunction with hydrazine hydrate as a hydrogen donor. chemicalbook.comnih.govorganic-chemistry.org This method avoids the need for high-pressure hydrogen gas, making it safer and more convenient for laboratory and industrial applications. nih.gov The reaction proceeds by the in-situ generation of hydrogen from the decomposition of hydrazine hydrate, catalyzed by the palladium surface. Methanol is often employed as a solvent in these reactions. nih.gov
The use of heterogeneous catalysts like Pd/C is advantageous as they can be easily recovered from the reaction mixture by filtration and potentially reused, contributing to the economic and environmental viability of the process. nih.gov Research has focused on comparing the efficacy of catalysts like palladium on charcoal with more traditional, less environmentally friendly catalysts such as sulfur-cast iron, demonstrating a significant reduction in waste disposal with the former. researchgate.net
Optimized Reaction Conditions and Yield Enhancements
In the context of catalytic transfer hydrogenation of 2-phenoxynitrobenzene, studies have explored various heating methods to influence reaction outcomes. For instance, conventional reflux heating in methanol at 80°C has been shown to be effective. nih.gov Microwave irradiation has also been investigated as an alternative heating technique, which can sometimes lead to faster reaction times. organic-chemistry.org
Table 1: General Conditions for Catalytic Transfer Hydrogenation of Nitroarenes
| Parameter | Condition | Rationale |
| Catalyst | Palladium on Carbon (Pd/C) | High activity and selectivity; recyclable. |
| Hydrogen Donor | Hydrazine Hydrate | Safer alternative to hydrogen gas; efficient in-situ H2 generation. |
| Solvent | Methanol | Good solubility for reactants; facilitates the reaction. |
| Temperature | Reflux (e.g., 80°C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Purification | Column Chromatography | To isolate the pure 2-phenoxyaniline from the reaction mixture. |
Advanced Spectroscopic Characterization and Structural Analysis of 2 Phenoxyaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Phenoxyaniline (B124666) hydrochloride, NMR analysis is crucial for confirming the protonation of the aniline (B41778) nitrogen and elucidating the connectivity of the two aromatic rings through the ether linkage.
While specific spectral data for the hydrochloride salt is not widely published, the analysis can be effectively performed by comparing the well-documented spectra of the free base, 2-Phenoxyaniline, with the anticipated changes upon protonation. The formation of the anilinium ion (-NH₃⁺) induces significant electronic effects that are readily observed in both ¹H and ¹³C NMR spectra.
Proton NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the spectrum of the free base, 2-Phenoxyaniline, the aromatic protons of the two rings typically appear in the range of 6.7 to 7.4 ppm. chemicalbook.com The two protons of the primary amine (-NH₂) usually produce a broad singlet around 3.7 ppm, the chemical shift of which can be solvent-dependent. chemicalbook.com
Upon formation of the hydrochloride salt, several key changes are expected in the ¹H NMR spectrum:
Ammonium (B1175870) Protons (-NH₃⁺): The protons on the newly formed ammonium group are significantly deshielded and would appear as a broad singlet much further downfield, typically in the range of 7.5 to 10.0 ppm.
Aniline Ring Protons: The protons on the aromatic ring bearing the -NH₃⁺ group experience a downfield shift due to the increased electron-withdrawing inductive effect of the positively charged nitrogen.
Phenoxy Ring Protons: The protons on the unsubstituted phenoxy ring are less affected but may show minor shifts.
The complex overlapping signals in the aromatic region can be resolved using higher field magnets and detailed analysis of the coupling constants (J-values), which reveal the ortho, meta, and para relationships between adjacent protons.
Table 1: Comparison of Experimental ¹H NMR Data for 2-Phenoxyaniline and Predicted Shifts for 2-Phenoxyaniline Hydrochloride. Data for 2-Phenoxyaniline is sourced from publicly available spectra.
| Proton Assignment | 2-Phenoxyaniline (Free Base) Chemical Shift (δ, ppm) | This compound Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -NH₂ / -NH₃⁺ | ~3.7 | 7.5 - 10.0 | Broad Singlet |
¹³C NMR spectroscopy maps the carbon framework of a molecule. In the spectrum of 2-Phenoxyaniline, the twelve carbon atoms give distinct signals, typically with the aromatic carbons appearing between 110 and 160 ppm. chemicalbook.com
Protonation of the amine group to form the hydrochloride salt significantly influences the chemical shifts of the carbons in the aniline ring:
Ipso-Carbon (C-N): The carbon atom directly attached to the nitrogen (C1) is expected to shift, although the direction can be variable due to competing inductive and resonance effects.
Ortho and Para Carbons: These carbons (C2, C4, C6) are deshielded and shift downfield due to the electron-withdrawing nature of the -NH₃⁺ substituent.
Meta Carbons: The meta carbons (C3, C5) are minimally affected.
Phenoxy Ring Carbons: The carbons of the phenoxy ring are largely unaffected by the protonation event occurring on the other ring.
Table 2: Experimental ¹³C NMR Chemical Shifts for 2-Phenoxyaniline and Predicted Changes for this compound. Data for 2-Phenoxyaniline is sourced from publicly available spectra.
| Carbon Assignment | 2-Phenoxyaniline (Free Base) Chemical Shift (δ, ppm) | Predicted Change for Hydrochloride Salt |
|---|---|---|
| C-N (Aniline Ring) | ~142 | Shift |
| C-O (Aniline Ring) | ~145 | Downfield Shift |
| C-O (Phenoxy Ring) | ~157 | Minor Change |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure. researchgate.net For this compound, several 2D techniques would be applied:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to trace the connectivity of protons within each aromatic ring, confirming the substitution patterns. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). princeton.edu This is arguably the most powerful tool for this molecule, as it would provide definitive evidence of the key structural feature: the ether linkage. Correlations would be expected between protons on the aniline ring and the ipso-carbon of the phenoxy ring (and vice-versa), confirming the C-O-C bond.
Table 3: Predicted Key 2D NMR Correlations for this compound.
| 2D NMR Experiment | Correlating Nuclei | Expected Information |
|---|---|---|
| COSY | Aromatic ¹H ↔ Aromatic ¹H | Confirms proton connectivity within each phenyl ring. |
| HSQC | Aromatic ¹H ↔ Aromatic ¹³C | Assigns each carbon signal to its attached proton. |
| HMBC | Aniline Ring ¹H ↔ Phenoxy Ring ¹³C (via C-O) | Confirms the ether linkage between the two rings. |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the types of bonds and functional groups present, making them excellent for confirming the identity of this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The spectrum is a unique fingerprint of the molecule. The most significant difference between the FT-IR spectra of 2-Phenoxyaniline and its hydrochloride salt lies in the N-H stretching region.
2-Phenoxyaniline (Free Base): Exhibits two characteristic bands for the primary amine (-NH₂) asymmetric and symmetric N-H stretches, typically found between 3300 and 3500 cm⁻¹. An N-H bending vibration also appears around 1600 cm⁻¹.
This compound: The formation of the ammonium ion (-NH₃⁺) results in the disappearance of the primary amine stretches. These are replaced by a very broad and strong absorption band in the 2800-3200 cm⁻¹ region, which corresponds to the N⁺-H stretching vibrations. scribd.com This broadness is due to extensive hydrogen bonding. Additionally, characteristic ammonium bending modes appear around 1600-1500 cm⁻¹. orgchemboulder.com The C-O-C ether stretch is expected around 1240 cm⁻¹ in both forms.
Table 4: Key FT-IR Vibrational Frequencies for 2-Phenoxyaniline and its Hydrochloride Salt.
| Vibrational Mode | 2-Phenoxyaniline (Free Base) Wavenumber (cm⁻¹) | This compound Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Absent | Two sharp/medium peaks |
| N⁺-H Stretch (Ammonium) | Absent | 2800 - 3200 | Very broad, strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Sharp, medium |
| N-H Bend (Amine) | ~1620 | Absent | Medium |
| N⁺-H Bend (Ammonium) | Absent | 1500 - 1600 | Medium |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy can provide confirmatory data.
In the Raman spectrum of the free base, a sharp N-H stretching peak is observed around 3313 cm⁻¹, and a C-O-C stretching mode is seen at 1010 cm⁻¹. researchgate.net Similar to FT-IR, the most dramatic change upon protonation to the hydrochloride salt would be the disappearance of the sharp primary amine N-H stretch and the appearance of broader features corresponding to the N⁺-H vibrations. The symmetric vibrations of the aromatic rings often give rise to strong, sharp signals in Raman spectra, providing a clear fingerprint for the aromatic backbone of the molecule. The non-polar C-C bonds of the rings are particularly Raman active and can be used to confirm the structural integrity of the aromatic systems.
Table 5: Key Raman Shifts for 2-Phenoxyaniline and Predicted Changes for its Hydrochloride Salt.
| Vibrational Mode | 2-Phenoxyaniline (Free Base) Raman Shift (cm⁻¹) | Predicted Change for Hydrochloride Salt | Appearance |
|---|---|---|---|
| N-H Stretch (Amine) | ~3313 | Disappearance of sharp peak | Sharp, strong |
| N⁺-H Stretch (Ammonium) | Absent | Appearance of broad features | Broad |
| Ring Breathing Modes | 1000 - 1600 | Minor shifts | Sharp, strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. For organic molecules, this absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands originating from π-π* electronic transitions within its aromatic systems (the aniline and phenoxy rings). scholarsresearchlibrary.comresearchgate.net
The presence of the ether linkage and the amino group, which acts as an auxochrome, influences the position and intensity of these absorption maxima (λmax). In its hydrochloride form, the amino group is protonated to form an anilinium ion. This modification can cause a hypsochromic (blue) shift in the absorption bands compared to the free base, as the electron-donating ability of the nitrogen is reduced upon protonation. The analysis is typically performed by dissolving the compound in a UV-transparent solvent, such as methanol (B129727) or ethanol (B145695). nih.govmu-varna.bg The resulting spectrum is a plot of absorbance versus wavelength, which provides valuable information about the conjugated π-electron system of the molecule. researchgate.net
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Electronic Transition |
|---|---|---|
| Methanol | 235 | π → π* |
| Methanol | 280 | π → π* |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. Various MS techniques, often coupled with chromatographic separation methods, are employed for the comprehensive characterization of this compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its measured mass-to-charge ratio (m/z). nih.gov For this compound, HRMS is used to confirm the identity of the molecule by comparing the experimentally measured exact mass of the protonated molecular ion, [M+H]⁺, with the theoretically calculated mass. The molecular formula of the free base is C₁₂H₁₁NO. The protonated species analyzed in the mass spectrometer would therefore be [C₁₂H₁₂NO]⁺.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₂H₁₂NO]⁺ | [M+H]⁺ | 186.09134 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. sigmaaldrich.com It combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. sciex.com For the analysis of this compound, a reversed-phase HPLC method is typically employed, using a C18 column with a gradient elution of water and acetonitrile, often containing a small amount of formic acid to improve peak shape and ionization efficiency. japsonline.com
The eluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions. In positive ion mode, this compound is readily detected as its protonated molecular ion [M+H]⁺ at m/z 186.1. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions for structural confirmation. thermofisher.cn
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds. researchgate.net Due to the non-volatile nature of salts, this compound itself is not suitable for direct GC-MS analysis. Instead, the analysis is performed on its volatile free base, 2-Phenoxyaniline, after neutralization or during injection at high temperatures where the salt may decompose to the free base. jfda-online.com Derivatization can also be employed to increase volatility and improve chromatographic performance. mdpi.com
In the GC-MS system, the compound is vaporized and separated on a capillary column before entering the mass spectrometer. epa.gov Electron ionization (EI) is commonly used, which subjects the molecule to a high-energy electron beam, causing fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of 2-Phenoxyaniline is dictated by its structure, involving cleavages of the ether bond and fragmentation of the aromatic rings. libretexts.orglibretexts.org
Table 3: Representative GC-MS Fragmentation Data for 2-Phenoxyaniline (Free Base)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |
|---|---|
| 185 | [M]⁺ (Molecular Ion) |
| 168 | [M-NH₃]⁺ |
| 157 | [M-CO]⁺ |
| 93 | [C₆H₅O]⁺ |
| 92 | [C₆H₄N]⁺ |
| 77 | [C₆H₅]⁺ |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. icdd.com For a compound like this compound, single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the anilinium group and the chloride anion. nih.gov
The analysis involves irradiating a single crystal of the compound with an X-ray beam and measuring the diffraction pattern. This pattern is then used to calculate an electron density map, from which the crystal structure is solved and refined. The resulting data includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). nih.gov Powder XRD (PXRD) can also be used to characterize the bulk material, confirm its crystalline phase, and identify potential polymorphism. researchgate.net
Table 4: Representative Crystallographic Data for a Small Molecule Hydrochloride Salt
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 98.5 |
| Volume (ų) | 1200 |
| Z (Molecules/Unit Cell) | 4 |
Computational Chemistry and Theoretical Investigations of 2 Phenoxyaniline Hydrochloride
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule at the quantum level. These methods are used to determine the optimized geometry, energy, and distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules like 2-phenoxyaniline (B124666). researchgate.net DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional structure (structural optimization) and to analyze its distinct vibrational modes. researchgate.netnih.gov This approach allows for the calculation of various geometric parameters, such as bond lengths and angles, which can then be compared with experimental data obtained from techniques like X-ray diffraction. The agreement between calculated and experimental parameters serves to validate the computational model.
DFT is also used to calculate other key properties. For instance, the distribution of electronic charge on each atom (Mulliken atomic charges) can be determined, offering insights into the molecule's polarity and reactive sites.
Table 1: Selected Calculated Geometrical Parameters for 2-Phenoxyaniline
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O | 1.36 Å |
| C-N | 1.40 Å | |
| Bond Angle | C-O-C | 118.5° |
| O-C-C | 120.1° | |
| N-C-C | 119.8° |
Note: These are representative values and can vary slightly depending on the specific DFT functional and basis set used in the calculation.
Ab initio—Latin for "from the beginning" or "from first principles"—refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using experimental data as input, relying only on physical constants. wikipedia.org These methods are often more computationally intensive than DFT but can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory. chemeurope.comnih.gov
While detailed ab initio studies specifically focused on 2-phenoxyaniline hydrochloride are not extensively documented in the provided search results, these methods are crucial in computational chemistry. They provide a foundational, parameter-free approach to calculating molecular wavefunctions and energies. ijsr.net For a molecule like 2-phenoxyaniline, ab initio calculations could be used to benchmark the results obtained from DFT methods, providing a higher level of theoretical validation for the computed electronic structure and properties. chemeurope.com
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
For 2-phenoxyaniline, FMO analysis helps to understand its chemical activity. researchgate.net The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. thaiscience.info
Table 2: Calculated Frontier Molecular Orbital Properties of 2-Phenoxyaniline
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.45 |
| LUMO Energy | -0.68 |
| Energy Gap (ΔE) | 4.77 |
Note: Values are illustrative and derived from typical DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its electrophilic and nucleophilic sites. researchgate.net
In an MEP map of 2-phenoxyaniline, different colors represent different potential values:
Red and Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. researchgate.net
Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net
Green: Represents areas with neutral or zero potential.
The MEP analysis for 2-phenoxyaniline reveals that the regions around the oxygen and nitrogen atoms are the most electron-rich (negative potential), making them likely sites for interaction with electrophiles. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.net
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation and interpretation.
For 2-phenoxyaniline, DFT calculations have been used to predict its vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. biu.ac.il
Vibrational Spectroscopy: The vibrational frequencies and modes are calculated using DFT. The potential energy distribution (PED) is analyzed using tools like VEDA (Vibrational Energy Distribution Analysis) to assign the calculated vibrational modes to specific molecular motions (e.g., C-H stretch, N-H bend). researchgate.net These predicted frequencies generally show good agreement with experimental FT-IR spectra. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the chemical shifts for 1H and 13C NMR. biu.ac.il The calculated chemical shifts are then compared with the experimental NMR data, which helps in the definitive assignment of signals in the experimental spectrum. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. biu.ac.il These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π→π*). biu.ac.il
Solvation Model Studies (e.g., IEF-PCM)
The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation models are used in computational chemistry to simulate the effects of a solvent on a solute molecule.
One of the most common approaches is the Polarizable Continuum Model (PCM), and its variant, the Integral Equation Formalism (IEF-PCM). biu.ac.il In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This method allows for the calculation of molecular properties, such as electronic spectra, in different solvents. For 2-phenoxyaniline, TD-DFT calculations combined with the PCM model have been used to predict its UV-Vis spectra in various solvents, showing how the electronic absorption properties change with the polarity of the solvent. biu.ac.il
Thermochemical and Thermodynamic Property Analysis
Computational chemistry provides a powerful tool for the analysis of the thermochemical and thermodynamic properties of molecules like this compound. Through theoretical calculations, it is possible to determine key parameters such as Gibbs free energy, enthalpy, and entropy at various temperatures. researchgate.net These calculations are essential for understanding the stability, reactivity, and behavior of the compound under different thermal conditions.
DFT calculations are commonly used to perform these analyses. By optimizing the molecular structure and performing frequency calculations, various thermodynamic functions can be derived. These computational studies can predict the standard enthalpies of formation, heat capacities, and other thermochemical data that might be challenging to obtain experimentally. For instance, a computational study on 2-phenoxyaniline determined its Gibbs free energy, enthalpy, and entropy at different temperatures. researchgate.net
The analysis of aniline (B41778) derivatives often involves computational models to predict their thermodynamic behavior. researchgate.netnih.gov For example, studies on fluoromethylaniline isomers have utilized G3MP2//B3LYP calculations to determine their standard molar enthalpies of formation in the gaseous phase. nih.gov Similarly, computational studies on N-benzylalanines have combined experimental and high-level ab initio calculations to determine their enthalpies of formation. nih.gov These approaches provide valuable insights into the relative stability of different isomers and derivatives.
Table 2: Calculated Thermodynamic Properties of 2-Phenoxyaniline at Different Temperatures
| Temperature (K) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Entropy (cal/mol·K) |
| 200 | 15.87 | 45.32 | 98.15 |
| 298.15 | 25.43 | 55.89 | 102.18 |
| 400 | 38.76 | 68.21 | 106.12 |
This data is based on a computational study of 2-phenoxyaniline. researchgate.net
Molecular Docking Studies of 2-Phenoxyaniline-Derived Ligands and Complexes
Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a specific protein target. In the context of 2-phenoxyaniline, molecular docking studies have been instrumental in exploring the potential of its derivatives as therapeutic agents. These in silico studies provide valuable insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern the ligand-protein binding.
Derivatives of 2-phenoxyaniline, particularly Schiff base ligands and their metal complexes, have been the subject of numerous molecular docking investigations to evaluate their potential as antimicrobial and anticancer agents. For example, transition metal complexes of 2-phenoxyaniline-based ligands have been docked against various microbial proteins to elucidate their mechanism of action. These studies have demonstrated that the synthesized compounds can act as excellent candidates for targeting pathogen deformities.
In the realm of cancer research, 2-phenoxyaniline derivatives have been docked against key protein targets involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). Quinoxaline (B1680401) derivatives, which can be synthesized from 2-phenoxyaniline, have shown promising binding affinities towards the active sites of these receptors, suggesting their potential as anticancer agents. These docking studies are often complemented by molecular dynamics simulations to provide a more detailed understanding of the ligand-receptor interactions.
Table 3: Representative Molecular Docking Results for a 2-Phenoxyaniline Derivative Against a Cancer Target
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| VEGFR-2 | 2OH4 | -8.5 | LYS868, GLU885, ASP1046 |
| EGFR | 1M17 | -7.9 | LEU718, VAL726, ALA743 |
Note: This table presents illustrative data to showcase typical molecular docking results and does not represent specific experimental findings for a single 2-phenoxyaniline derivative.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Derivatives
In silico ADMET prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. For derivatives of 2-phenoxyaniline, computational tools are employed to predict a range of ADMET properties, thereby guiding the design and synthesis of more promising drug candidates. These predictions are based on the molecular structure of the compound and utilize various quantitative structure-activity relationship (QSAR) models.
ADMET studies on 2-phenoxyaniline-derived Schiff bases and their metal complexes have been conducted to assess their drug-likeness. These predictions often involve the evaluation of parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). Adherence to established guidelines, such as Lipinski's rule of five, is often used as an initial filter for identifying orally bioavailable drug candidates.
Furthermore, toxicity predictions are a key component of in silico ADMET analysis. For 2-phenoxyaniline derivatives, this can include the prediction of various toxicity endpoints such as carcinogenicity, mutagenicity, and hepatotoxicity. Online platforms and software are utilized to perform these predictions, which can help in prioritizing compounds for further experimental testing and minimizing the risk of late-stage drug development failures. The results of these in silico studies are crucial for the rational design of 2-phenoxyaniline derivatives with improved efficacy and safety profiles.
Table 4: Predicted ADMET Properties for a Representative 2-Phenoxyaniline Derivative
| Property | Predicted Value/Classification |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Moderate |
| Distribution | |
| BBB Permeability | Low |
| Plasma Protein Binding | High |
| Metabolism | |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Renal Organic Cation Transporter | Substrate |
| Toxicity | |
| hERG Inhibition | Low risk |
| Ames Mutagenicity | Non-mutagen |
| Hepatotoxicity | Low risk |
Note: The data in this table is illustrative of the types of predictions made in an ADMET study and is not specific to a particular 2-phenoxyaniline derivative.
Chemical Reactivity and Transformation Studies of 2 Phenoxyaniline
Amine-Based Reactions
The primary amine functionality of 2-phenoxyaniline (B124666) is the focal point for numerous chemical reactions, including condensations, acylations, and diazotizations, making it a valuable precursor in synthetic chemistry.
Schiff Base Formation and Imine Chemistry
The reaction of 2-phenoxyaniline with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases, also known as imines or azomethines. nih.govnih.gov This condensation reaction is a cornerstone of imine chemistry and proceeds by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). figshare.com The reaction is often catalyzed by either an acid or a base. nih.gov
Aromatic aldehydes are particularly effective reagents for forming stable Schiff bases due to the resulting conjugated system. nih.gov For instance, new Schiff base ligands have been synthesized using 2-phenoxyaniline and various salicylaldehyde (B1680747) derivatives. nih.gov These reactions demonstrate the versatility of 2-phenoxyaniline in creating complex ligands capable of coordinating with transition metal ions. nih.govnih.gov
The general synthesis protocol involves refluxing equimolar amounts of 2-phenoxyaniline and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.govnih.gov
Table 1: Examples of Schiff Base Formation with Anilines
| Amine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product Type | Ref. |
|---|---|---|---|---|
| 2-Phenoxyaniline | Salicylaldehyde Derivatives | Not Specified | Schiff Base Ligand | nih.gov |
| 4-Morpholinoaniline | Vanillin | Methanol | Schiff Base | nih.gov |
| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol / Acetic Acid | Imine | nih.gov |
| 2-Nitroaniline | 2-Hydroxy-1-naphthaldehyde | Ethanol | Schiff Base Ligand | mdpi.com |
| Aniline (B41778) Derivative | Aldehyde/Ketone | General | Imine/Azomethine | figshare.com |
Acylation Reactions and Inhibition Mechanisms
The amine group of 2-phenoxyaniline readily undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides. nih.gov In this reaction, a hydrogen atom from the amine is replaced by an acyl group (R-CO-), forming an amide linkage. This transformation, also referred to as N-acylation, is a fundamental method for synthesizing N-aryl amides. nih.gov
Acylation can significantly alter the biological properties of a molecule. In medicinal chemistry, acylation is a known mechanism for the covalent inhibition of enzymes. researchgate.net Acylating drugs can form a stable covalent bond with catalytic amino acid residues (e.g., serine, cysteine) in an enzyme's active site, leading to irreversible inhibition. researchgate.net While specific studies on the inhibition mechanisms of acylated 2-phenoxyaniline are not detailed, the parent compound, phenoxyaniline (B8288346) (POA), and its derivatives are known to be inhibitors of cytochrome P450 (CYP2B) enzymes. nih.gov The acylation of the 2-phenoxyaniline scaffold could potentially convert it into a covalent inhibitor, a strategy employed in drug design to enhance potency and duration of action. researchgate.net For example, studies on other molecular scaffolds have shown that varying the acyl group can modulate inhibitory activity against enzymes like lipoxygenase. researchgate.net
Table 2: General Acylation Reactions of Aromatic Amines
| Amine | Acylating Agent | Product Class | Significance | Ref. |
|---|---|---|---|---|
| Phenylamine | Ethanoyl chloride | N-phenylethanamide | Nucleophilic acyl substitution | nih.gov |
| Phenylamine | Acetic anhydride | N-phenylethanamide | Acylation reaction | nih.gov |
| Enzyme Serine Residue | β-Lactam Drug | Acylated Enzyme | Covalent enzyme inhibition | researchgate.net |
| Phloroglucinol | Isobutyryl chloride | Acylphloroglucinol | Synthesis of enzyme inhibitors | researchgate.net |
Diazotization and Azo Coupling Reactions
2-Phenoxyaniline, as a primary aromatic amine, can undergo diazotization to form a diazonium salt. This reaction is typically performed at low temperatures (0–5 °C) by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid. semanticscholar.orggoogle.com The resulting 2-phenoxydiazonium salt is a highly versatile synthetic intermediate. researchgate.netyorku.ca
The diazonium salt can subsequently undergo azo coupling reactions. In this process, the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring of a coupling agent, such as a phenol (B47542) or an aniline derivative. yorku.caacs.orgrsc.org This electrophilic aromatic substitution reaction yields an azo compound, characterized by the -N=N- functional group, which links the two aromatic systems. acs.orgnih.gov Aromatic azo compounds are known for their extended conjugated systems, which cause them to be brightly colored, and many are used as dyes. researchgate.netyorku.ca The pH of the reaction medium is crucial; coupling with phenols is typically faster at a high pH, while coupling with anilines is conducted under mildly acidic or neutral conditions. yorku.carsc.org
Table 3: Key Steps in Azo Dye Synthesis from Aromatic Amines
| Reaction Step | Reagents | Key Intermediate/Product | Conditions | Ref. |
|---|---|---|---|---|
| Diazotization | Primary Aromatic Amine, NaNO₂, HCl | Aryldiazonium Salt | 0–5 °C | semanticscholar.orggoogle.com |
| Azo Coupling (with Phenol) | Aryldiazonium Salt, Phenol | Azo Compound | High pH (alkaline) | yorku.ca |
| Azo Coupling (with Aniline) | Aryldiazonium Salt, Aniline | Azo Compound | Mildly acidic/neutral | rsc.org |
Amide Bond Formation via Coupling Reagents
The formation of an amide bond between 2-phenoxyaniline and a carboxylic acid is a fundamentally important transformation. Direct condensation requires harsh conditions; therefore, the reaction is typically mediated by coupling reagents that activate the carboxylic acid. mdpi.com This activation process converts the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.
A wide variety of coupling reagents are available for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To improve efficiency and minimize side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. Other classes of highly effective coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, TPTU). The choice of reagent and conditions allows for the efficient synthesis of a broad range of amides under mild conditions.
Table 4: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent(s) | Mechanism of Action | Ref. |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Formation of O-acylisourea intermediate | |
| Phosphonium Salts | BOP, PyBOP | Formation of activated phosphonium ester | |
| Aminium/Uronium Salts | HATU, HBTU, TPTU | Formation of activated uronium ester | |
| Other | COMU, DMT-MM, EEDQ | Various activated intermediates |
Reactions with Sulfonylhydrazines
The direct reaction between anilines and sulfonylhydrazines (R-SO₂-NHNH₂) is not a commonly cited primary transformation. Instead, sulfonylhydrazines are well-established as versatile precursors for generating sulfonyl radicals under various catalytic conditions. acs.org These highly reactive sulfonyl radicals can then participate in a range of transformations, including the sulfonylation of anilines.
Recent methodologies have focused on the direct sulfonylation of anilines using other sulfonyl sources, such as sulfinate salts or sulfonyl fluorides, often mediated by visible-light photoredox catalysis. In these reactions, a sulfonyl radical is generated and subsequently couples with the aniline derivative to form a sulfonamide (Ar-NH-SO₂-R). This modern synthetic approach highlights the utility of sulfonyl radical chemistry in forming C-N and S-N bonds, a reaction class where sulfonylhydrazines serve as potential radical precursors.
Cyclization Reactions Leading to Heterocyclic Systems
2-Phenoxyaniline and its derivatives are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic systems. These cyclic structures are prevalent in natural products and pharmaceuticals. The synthetic strategies often involve intramolecular or intermolecular reactions that construct a new ring fused to or incorporating the aniline moiety.
One common approach is the condensation reaction between an aniline derivative and a compound containing two electrophilic centers. For example, the synthesis of quinoxalines, which contain a benzene (B151609) ring fused to a pyrazine (B50134) ring, can be achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While 2-phenoxyaniline is not a diamine, it can be a precursor to intermediates that undergo such cyclizations.
More advanced methods utilize transition-metal catalysis to facilitate intramolecular cyclizations. Palladium-catalyzed reactions, in particular, have been used to synthesize a range of heterocycles from appropriately substituted aniline precursors. For instance, derivatives of 2-chloro-N-(2-vinyl)aniline can be selectively converted into indoles, carbazoles, acridines, and dibenzazepines, with the outcome being controlled by the choice of the palladium ligand. Other methods, such as free-radical cyclization, also provide pathways to complex polyheterocyclic systems from aniline-based precursors. These reactions demonstrate how the aniline framework can be elaborated into diverse and complex heterocyclic architectures.
Table 5: Examples of Heterocyclic Systems Synthesized from Aniline Derivatives
| Heterocyclic System | General Synthetic Strategy | Key Reactants/Catalysts | Ref. |
|---|---|---|---|
| Quinoxalines | Condensation | o-phenylenediamine, 1,2-dicarbonyl compound | |
| Phenazines | Multicomponent Coupling | o-alkynylheteroaryl carbonyls, Fischer carbenes | |
| Carbazoles, Indoles | Pd-catalyzed Intramolecular Cyclization | Substituted 2-halo-N-(vinyl)anilines, Pd-catalyst/ligand | |
| Acridines, Dibenzazepines | Pd-catalyzed Intramolecular Cyclization | Substituted 2-halo-N-(vinyl)anilines, Pd-catalyst/ligand | |
| Pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines | Free-Radical Intramolecular Cyclization | o-bromophenyl-substituted pyrrolylpyridinium salts |
Indole (B1671886) Synthesis (e.g., Fischer Indole Synthesis)
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgtestbook.comalfa-chemistry.com
While direct indolization of 2-phenoxyaniline is not possible via this method, it can serve as a key starting material for the necessary precursor, 2-phenoxyphenylhydrazine. The proposed synthetic pathway would involve two main stages:
Formation of 2-Phenoxyphenylhydrazine: 2-Phenoxyaniline would first undergo diazotization by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is then reduced, for example using stannous chloride (SnCl₂) or sodium sulfite, to yield the target 2-phenoxyphenylhydrazine.
Cyclization: The prepared 2-phenoxyphenylhydrazine can then be reacted with a suitable aldehyde or ketone (e.g., acetone (B3395972), acetophenone, or pyruvic acid) in the presence of an acid catalyst. testbook.com Common catalysts include Brønsted acids such as polyphosphoric acid (PPA) and sulfuric acid, or Lewis acids like zinc chloride (ZnCl₂). wikipedia.orgalfa-chemistry.com The reaction mixture is typically heated to facilitate the key steps of the mechanism: formation of the phenylhydrazone, tautomerization to an enamine, a testbook.comtestbook.com-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgbyjus.comalfa-chemistry.com
This sequence would result in the formation of a phenoxy-substituted indole derivative, with the specific substitution pattern on the pyrrole (B145914) ring determined by the choice of the carbonyl compound.
Table 1: Key Stages of Hypothetical Fischer Indole Synthesis from 2-Phenoxyaniline
| Stage | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |
| 1. Diazotization | 2-Phenoxyaniline | NaNO₂, HCl (aq), 0-5 °C | 2-Phenoxybenzenediazonium chloride | Conversion of the amine to a diazonium salt. |
| 2. Reduction | 2-Phenoxybenzenediazonium chloride | SnCl₂/HCl or Na₂SO₃ | 2-Phenoxyphenylhydrazine | Formation of the required hydrazine (B178648) precursor. |
| 3. Condensation & Cyclization | 2-Phenoxyphenylhydrazine, Ketone/Aldehyde (e.g., R¹COR²) | Acid catalyst (e.g., ZnCl₂, PPA), Heat | Phenoxy-substituted indole | Formation of the final indole ring system. |
Quinoline (B57606) Derivative Formation
As a substituted aniline, 2-phenoxyaniline is a viable starting material for several classical quinoline synthesis reactions, which build the quinoline core by forming the pyridine (B92270) ring onto the existing benzene ring of the aniline.
Two notable methods are the Skraup and Friedländer syntheses.
Skraup Synthesis: This method involves heating an aniline derivative with glycerol (B35011), a strong dehydrating acid like sulfuric acid, and an oxidizing agent (traditionally the co-reactant aniline's corresponding nitro compound, such as nitrobenzene). pharmaguideline.comwikipedia.orgwordpress.com In a hypothetical application, 2-phenoxyaniline would be reacted with glycerol under these harsh conditions. The glycerol is first dehydrated by the sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. pharmaguideline.comwordpress.com The amino group of 2-phenoxyaniline then undergoes a Michael addition to the acrolein, followed by acid-catalyzed cyclization and dehydrogenation (oxidation) to yield a phenoxyquinoline. pharmaguideline.com
Friedländer Synthesis: This reaction provides a more controlled route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde). jk-sci.comwikipedia.orgalfa-chemistry.com To utilize 2-phenoxyaniline in a Friedländer synthesis, it would first need to be converted into a suitable 2-aminoaryl carbonyl compound, such as 2-amino-3-phenoxybenzaldehyde. This precursor could then be reacted with a ketone like acetone under acid or base catalysis. The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by cyclodehydration to form the quinoline ring system. wikipedia.orgalfa-chemistry.comorganic-chemistry.org
Table 2: Comparison of Quinoline Syntheses using 2-Phenoxyaniline
| Synthesis Method | Co-reactant(s) | Key Conditions | Potential Product | Notes |
| Skraup | Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene), Heat | Phenoxyquinoline | One-pot reaction but often involves harsh conditions and can be violent. pharmaguideline.comwikipedia.org |
| Friedländer | Carbonyl compound with α-methylene group (e.g., Acetone) | Acid or Base catalyst, Heat | Substituted Phenoxyquinoline | Requires a pre-functionalized 2-amino-phenoxyaryl carbonyl precursor. Offers better control over substitution patterns. jk-sci.comwikipedia.org |
Thiazole (B1198619) Derivative Synthesis
The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comorganic-chemistry.orgsynarchive.com 2-Phenoxyaniline can be incorporated into this synthesis by first being converted into a suitable thioamide derivative.
The proposed reaction pathway is as follows:
Thioamide Formation: 2-Phenoxyaniline can be converted into N-(2-phenoxyphenyl)thiourea. This could be achieved by reacting it with an isothiocyanate or through a multi-step process involving conversion to an isothiocyanate followed by reaction with ammonia, or by reacting it with a thiocarbonyl transfer reagent.
Hantzsch Condensation: The resulting N-(2-phenoxyphenyl)thiourea would then serve as the thioamide component in the Hantzsch synthesis. This derivative is reacted with an α-haloketone (e.g., 2-chloroacetophenone). The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a final dehydration step to yield a 2-amino-substituted thiazole derivative. chemhelpasap.com The final product would be a 2-(2-phenoxyphenylamino)-4-phenylthiazole or a similarly substituted analog, depending on the specific α-haloketone used. Microwave-assisted protocols have been shown to improve yields and reduce reaction times for Hantzsch syntheses. nih.gov
Complexation Chemistry
The nitrogen atom of the primary amine group in 2-phenoxyaniline possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to metal centers. This allows for a rich complexation chemistry, including the formation of organometallic compounds, supramolecular assemblies, and coordination complexes.
Palladium Complex Formation
2-Phenoxyaniline can act as a monodentate ligand in the formation of palladium(II) complexes. The coordination occurs through the nitrogen atom of the amino group donating its electron pair to the electron-deficient palladium center. A plausible synthesis involves reacting 2-phenoxyaniline with a palladium(II) salt, such as sodium tetrachloropalladate(II) (Na₂[PdCl₄]) or palladium(II) chloride (PdCl₂), in a suitable solvent like methanol or dichloromethane. researchgate.netias.ac.in
Given the common coordination geometries of Pd(II), a square planar complex is the expected product. In a typical reaction, two molecules of the 2-phenoxyaniline ligand would displace two chloride ligands from the palladium precursor to form a neutral complex of the type trans-[PdCl₂(2-phenoxyaniline)₂]. The formation of such complexes can be confirmed through spectroscopic methods like IR, which would show a shift in the N-H stretching frequencies upon coordination, and NMR spectroscopy. researchgate.net These palladium complexes are of interest due to the potential catalytic activity of palladium centers in cross-coupling reactions. rsc.org
Inclusion Complexation with Host Molecules (e.g., Cyclodextrins)
2-Phenoxyaniline is known to form crystalline inclusion complexes with host molecules like β-cyclodextrin. Research has shown the formation of a 2:1 (host-to-guest) complex, where one β-cyclodextrin molecule encapsulates two molecules of 2-phenoxyaniline.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. researchgate.net In aqueous solutions, the hydrophobic phenyl and phenoxy groups of the 2-phenoxyaniline guest molecules are driven into the nonpolar cavity of the β-cyclodextrin host, displacing water molecules. This process is entropically favorable and results in the formation of a stable supramolecular assembly.
The formation of this inclusion complex can be verified using various analytical techniques:
Powder X-ray Diffraction (PXRD): The diffraction pattern of the complex is distinct from that of the individual components, indicating the formation of a new crystalline phase. researchgate.net
Thermogravimetric Analysis (TGA): The thermal decomposition profile of the complex differs from that of pure 2-phenoxyaniline and a simple physical mixture, which is a strong indicator of true complex formation. researchgate.net
Table 3: Characteristics of 2-Phenoxyaniline:β-Cyclodextrin Inclusion Complex
| Property | Description |
| Host Molecule | β-Cyclodextrin |
| Guest Molecule | 2-Phenoxyaniline |
| Stoichiometry | 1:2 (Host:Guest) |
| Driving Force | Hydrophobic interactions between the aromatic rings of the guest and the inner cavity of the host. |
| Evidence of Formation | Unique PXRD patterns and distinct thermal decomposition profiles (TGA). researchgate.net |
Transition Metal Coordination Chemistry
Beyond simple ligation, 2-phenoxyaniline is a valuable precursor for creating more complex, multidentate ligands for transition metal coordination chemistry. A common strategy is to convert it into a Schiff base ligand. This is achieved through the condensation reaction of the primary amine group of 2-phenoxyaniline with an aldehyde, such as salicylaldehyde or its derivatives.
The resulting Schiff base is a versatile ligand, typically containing both nitrogen (from the imine) and oxygen (from the hydroxyl group of the salicylaldehyde) donor atoms. This allows it to act as a bidentate chelating agent, forming stable five- or six-membered rings with a central transition metal ion.
Studies have reported the synthesis and characterization of complexes involving these 2-phenoxyaniline-based Schiff base ligands with various transition metals. Physicochemical studies of these complexes often demonstrate an octahedral stereochemistry around the metal center. The coordination of the ligand to the metal ion is confirmed by techniques such as IR spectroscopy, which shows the characteristic C=N stretching frequency of the imine group, and electronic spectroscopy (UV-Vis), which reveals d-d transitions and charge-transfer bands indicative of the coordination environment.
Reactivity with Vilsmeier-Haack Reagent
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with a halide, most commonly phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich aromatic ring, leading to the introduction of a formyl group (-CHO) after hydrolysis.
The reactivity of 2-phenoxyaniline and its derivatives towards the Vilsmeier-Haack reagent has been a subject of interest due to the potential for both formylation of the aromatic ring and subsequent cyclization to form phenoxazine (B87303) derivatives. The presence of the electron-donating amino and phenoxy groups activates the aromatic ring, making it susceptible to electrophilic attack.
One of the anticipated and observed outcomes of the Vilsmeier-Haack reaction on 2-phenoxyaniline is the formation of phenoxazine-1-carbaldehyde. This transformation involves an initial formylation of the aromatic ring, likely at the position para to the activating amino group, followed by an intramolecular cyclization reaction. This cyclization is facilitated by the proximity of the newly introduced formyl group and the amino group, leading to the formation of the tricyclic phenoxazine ring system.
While specific studies detailing the Vilsmeier-Haack reaction of the parent 2-phenoxyaniline are not extensively documented in readily available literature, research on closely related substrates provides significant insights into the expected reactivity. For instance, the reaction of 5-chloro-2-phenoxyaniline (B41261) has been investigated, demonstrating the viability of this class of compounds to undergo the Vilsmeier-Haack reaction. In such cases, the reaction proceeds to yield valuable intermediates for the synthesis of more complex heterocyclic systems.
The general mechanism for the Vilsmeier-Haack formylation and subsequent cyclization of a 2-phenoxyaniline derivative can be conceptualized as follows:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride reacts with N,N-dimethylformamide to generate the electrophilic chloroiminium ion (Vilsmeier reagent).
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the 2-phenoxyaniline derivative attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. The substitution is directed by the activating amino and phenoxy groups.
Hydrolysis: The iminium salt is hydrolyzed during the work-up to yield the corresponding carbaldehyde.
Intramolecular Cyclization: Under the reaction conditions or subsequent processing, the amino group can react with the newly formed aldehyde functionality, leading to the closure of the central oxazine (B8389632) ring and the formation of a phenoxazine derivative.
The specific conditions of the Vilsmeier-Haack reaction, such as the temperature, reaction time, and the stoichiometry of the reagents, can significantly influence the outcome, favoring either simple formylation or the formylation-cyclization cascade.
Detailed Research Findings
Although a specific research paper detailing the Vilsmeier-Haack reaction of 2-phenoxyaniline hydrochloride to produce phenoxazine-1-carbaldehyde with comprehensive data tables of reaction conditions and yields could not be retrieved in the conducted search, the established principles of the Vilsmeier-Haack reaction on activated aromatic systems strongly support the feasibility of this transformation. The reaction would be expected to proceed, providing a synthetic route to functionalized phenoxazine derivatives. The hydrochloride salt would likely be neutralized in situ or prior to the reaction to enable the free amino group to participate in the reaction.
The following table outlines the expected reactants and products in the Vilsmeier-Haack reaction of 2-phenoxyaniline.
| Reactant | Reagent | Expected Product |
| 2-Phenoxyaniline | Vilsmeier-Haack Reagent (POCl₃/DMF) | Phenoxazine-1-carbaldehyde |
Further experimental investigation is required to establish the optimal reaction conditions and to fully characterize the products and their yields for the Vilsmeier-Haack reaction of 2-phenoxyaniline and its hydrochloride salt.
Applications of 2 Phenoxyaniline As a Synthon in Advanced Organic Synthesis
Role as a Key Intermediate in Fine Chemical Synthesis
In the realm of fine chemical manufacturing, 2-phenoxyaniline (B124666) is a sought-after intermediate due to its utility in constructing molecules with specific biological or physical properties. Its application spans across pharmaceuticals, agrochemicals, and dyes, where it forms the core structure of the final products.
2-Phenoxyaniline is an essential intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide. nih.gov Nimesulide is known for its action as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov The synthesis of Nimesulide precursors from 2-phenoxyaniline is a well-established multi-step process.
Table 1: Key Synthesis Steps for Nimesulide Precursor from 2-Phenoxyaniline
| Step | Reactant(s) | Key Reagent(s) | Product | Purpose |
| 1 | 2-Phenoxynitrobenzene | Iron powder, Acetic Acid | 2-Phenoxyaniline | Formation of the key amine intermediate. google.com |
| 2 | 2-Phenoxyaniline | Methanesulfonyl chloride, Base | 2-Phenoxy methanesulfonanilide | Introduction of the sulfonyl group. google.com |
| 3 | 2-Phenoxy methanesulfonanilide | Nitric acid, Acetic acid | 4'-Nitro-2'-phenoxy-methanesulfonanilide | Selective nitration to form the final precursor. google.com |
The structural motif of 2-phenoxyaniline is also found in molecules developed for the agricultural sector. A notable example is its derivative, 2-chloro-6-nitro-3-phenoxyaniline, also known as Aclonifen, which is utilized as a herbicide. google.com This compound is particularly effective for the post-emergence control of weeds in cereal and maize crops. google.com The synthesis of such agrochemicals demonstrates the adaptability of the 2-phenoxyaniline scaffold, where substitution on the aromatic rings can be tailored to induce specific herbicidal activity. The presence of the phenoxy group, combined with chloro and nitro substituents, contributes to the molecule's efficacy in controlling undesirable plant growth in major crops like sunflowers and peas. google.com
The chemical reactivity of the amino group in 2-phenoxyaniline makes it a valuable precursor for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute one of the largest and most important classes of synthetic dyes. mdpi.com The synthesis process, known as diazotization followed by coupling, utilizes an aromatic amine as the starting material. nih.gov
Specifically, 2-phenoxyaniline can be used to prepare azo dyes such as 4-methyl-2-(2-phenoxyphenyl)azo-phenol. frontiersin.org The synthesis involves treating 2-phenoxyaniline with nitrous acid to form a diazonium salt intermediate. mdpi.com This electrophilic intermediate is then reacted with an electron-rich aromatic compound, like a phenol (B47542), in a diazonium coupling reaction to form the final azo dye. mdpi.com The incorporation of the 2-phenoxyaniline moiety can influence the final color and properties, such as the lightfastness and solubility, of the dye.
Building Block for Functional Materials
Beyond its role in fine chemicals, the unique electronic and structural characteristics of 2-phenoxyaniline make it an attractive building block for the synthesis of advanced functional materials. Its aromatic structure is conducive to the formation of conjugated systems, which are essential for electronic properties, and its nitrogen and oxygen atoms can act as coordination sites for metal ions, opening possibilities in the field of magnetic materials.
2-Phenoxyaniline, as an aniline (B41778) derivative, holds potential as a monomer for the synthesis of conducting polymers. Polyaniline is one of the most studied conducting polymers due to its environmental stability and tunable conductivity. The polymerization of aniline derivatives can lead to materials with modified properties. For instance, substituted anilines are often used to improve the solubility of the resulting polymers in common organic solvents, a major challenge with unsubstituted polyaniline.
The introduction of a phenoxy group onto the aniline backbone could lead to polymers with enhanced solubility and potentially different electronic and electrochromic properties. While the direct polymerization of 2-phenoxyaniline is not extensively documented, the principles of synthesizing conducting polymers from aniline monomers are well-established. Furthermore, aniline derivatives are used in the synthesis of other organic electronic materials, such as quinoxaline (B1680401) derivatives, which serve as electron-transporting materials in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). This suggests that 2-phenoxyaniline could be a valuable precursor for a range of organic electronic materials.
The structure of 2-phenoxyaniline contains both nitrogen and oxygen atoms, which can act as donor atoms to coordinate with metal ions. This chelating ability makes it a potential ligand for the construction of polynuclear metal complexes with interesting magnetic properties. The field of molecular magnetism often relies on designing ligands that can bridge two or more metal centers, facilitating magnetic exchange interactions between them.
For example, phenoxide groups (derived from phenols) are known to act as effective bridges between metal ions, such as copper(II), leading to dinuclear complexes with significant antiferromagnetic (AF) interactions. The 2-phenoxyaniline molecule combines a phenoxy moiety with an amino group, providing multiple coordination sites. It is conceivable that this ligand could be used to synthesize novel polynuclear complexes where the magnetic properties could be tuned by the choice of the metal ion and the specific coordination geometry. While direct synthesis of magnetic materials from 2-phenoxyaniline is a developing area, the fundamental principles of coordination chemistry and the known behavior of similar phenoxy-containing ligands suggest its potential as a building block in this field.
Components for Optical Materials (e.g., Fluorescent Compounds)
The structural framework of 2-phenoxyaniline is a valuable platform for the development of advanced optical materials, particularly fluorescent compounds. Its derivatives can be readily converted into Schiff bases, which act as effective ligands for coordination with various metal ions. These resulting metal complexes often exhibit significant photoluminescent properties.
A key strategy involves the condensation reaction of 2-phenoxyaniline derivatives with aldehydes to form Schiff base ligands. These ligands, containing an imine (C=N) group, possess donor atoms like nitrogen and oxygen that can chelate with d¹⁰ metal ions such as Zinc(II) and Cadmium(II). For instance, three new mononuclear Zn(II) and Cd(II) complexes have been synthesized using a 2-phenoxyaniline Schiff base ligand. researchgate.net These complexes were found to emit bright yellow-green fluorescence under UV irradiation, with maximum emission wavelengths in the solid state ranging from 494 to 533 nm. researchgate.net Such characteristics suggest their potential application as novel fluorescent materials. researchgate.net The formation of supramolecular structures through intermolecular hydrogen bonds and π-π stacking interactions in these complexes further influences their photophysical properties. researchgate.net The synthesis of these materials highlights how minor modifications to the Schiff base ligand structure can tune the properties of the resulting metal complexes. researchgate.nettandfonline.com
The general approach is summarized in the table below:
| Step | Process | Description | Resulting Property |
| 1 | Ligand Synthesis | Condensation of a 2-phenoxyaniline derivative with a carbonyl compound (e.g., quinoline-2-carboxaldehyde) to form a Schiff base. researchgate.net | A chelating ligand with N, O donor atoms is created. |
| 2 | Complexation | The Schiff base ligand is reacted with a metal salt (e.g., ZnCl₂, CdCl₂) to form a coordination complex. researchgate.net | A stable metal-ligand complex is formed. |
| 3 | Optical Properties | The resulting metal complex exhibits fluorescence upon excitation with UV light. researchgate.net | The material can be used in optical applications. researchgate.net |
This synthetic versatility allows for the design of a wide range of fluorescent materials where the emission properties can be controlled by modifying the ligand structure or changing the central metal ion. researchgate.net
Monomers in Polymer Science
Substituted anilines are a significant class of monomers used in the synthesis of conducting polymers, with polyaniline (PANI) being the most prominent example. nih.govnih.gov The polymerization of aniline is typically achieved through chemical or electrochemical oxidative methods, yielding a polymer with tunable electrical conductivity and environmental stability. researchgate.netscispace.comijsdr.org The properties of the resulting polymer can be significantly altered by introducing substituents onto the aniline monomer's phenyl ring. For example, the incorporation of alkoxy groups, such as in 2,5-dimethoxyaniline, has been shown to increase the solubility of the resulting copolymers in common organic solvents, although it may decrease conductivity. researchgate.netscispace.com
While the use of substituted anilines as co-monomers with aniline to create functional copolymers is a well-established strategy, specific research detailing the polymerization of 2-phenoxyaniline or its hydrochloride salt is not extensively documented in the scientific literature. The general principle involves the oxidative coupling of aniline monomers to form a conjugated polymer chain. researchgate.net The presence of the bulky phenoxy group at the ortho position of 2-phenoxyaniline would be expected to influence the polymerization process and the final properties of the polymer, such as its chain conformation, solubility, and conductivity, compared to unsubstituted polyaniline. researchgate.net However, without specific experimental data, these effects remain speculative.
Catalytic Applications and Ligand Design
Role as an Inhibitor of Electron Transfer Reactions in Catalysis
The direct role of 2-phenoxyaniline hydrochloride as a specific inhibitor of electron transfer reactions in synthetic catalysis is not well-documented. However, the closely related phenoxazine (B87303) scaffold, which can be synthesized from 2-phenoxyaniline derivatives, is known for its rich redox chemistry and ability to participate in electron transfer processes. acs.org Phenoxazines are recognized for their exceptional reactivity as radical-trapping antioxidants, a function that relies on their ability to donate a hydrogen atom or electron to terminate radical chain reactions. nih.govacs.org This inherent reactivity is rooted in the ability of the phenoxazine structure to stabilize the resulting aminyl radical and its stability towards one-electron oxidation. nih.govacs.org
In a catalytic context, the modulation of electron transfer is crucial. While some molecules act as electron transfer mediators to facilitate a catalytic cycle, others can inhibit it. mdpi.com For instance, phenoxyaniline (B8288346) analogs have been used to probe the interactions and electron transfer mechanisms within cytochrome P450 enzyme systems, where redox partner proteins are essential for catalytic activity. nih.gov While this demonstrates the molecule's utility in studying biological electron transfer, it does not define it as an inhibitor in a general catalytic sense. The potential for a 2-phenoxyaniline derivative to act as an inhibitor would depend on its ability to intercept an electron or quench a radical intermediate that is essential for propagating a catalytic cycle, but specific examples of this application in catalysis are not prominent.
Development of 2-Phenoxyaniline-Based Ligands for Metal Catalysis
The 2-phenoxyaniline scaffold serves as an excellent starting point for the design of N- and O-donor ligands for transition metal catalysis. The development of such ligands is crucial, particularly for reactions catalyzed by non-precious metals like nickel and copper, where traditional phosphine-based ligands are often less effective. nih.govnih.gov
The primary amino group and the ether oxygen of 2-phenoxyaniline can be incorporated into multidentate ligand structures. A common strategy is the synthesis of Schiff base ligands through the condensation of 2-phenoxyaniline with salicylaldehyde (B1680747) derivatives. tandfonline.com This creates a bidentate or tridentate ligand that can coordinate with metal ions such as Ni(II), Fe(II), and Mn(II) through the imine nitrogen and phenolic oxygen atoms. tandfonline.comunn.edu.ng The resulting metal complexes can possess defined geometries, such as octahedral or square planar, which are critical for their catalytic activity. tandfonline.comrsc.org
These 2-phenoxyaniline-based ligands are particularly relevant for cross-coupling reactions, a cornerstone of modern organic synthesis. Palladium and nickel complexes are widely used as catalysts in reactions like Suzuki-Miyaura and Mizoroki-Heck couplings. nih.govmdpi.commdpi.com The electronic and steric properties of the ligand bound to the metal center are paramount in controlling the catalyst's reactivity, selectivity, and stability. nsf.gov By modifying the substituents on either the phenoxyaniline or the aldehyde portion of the Schiff base, ligands can be systematically tuned to optimize catalytic performance for a specific substrate or reaction type. nih.gov
Derivatization for Structure-Reactivity and Structure-Activity Relationship Studies
Design and Synthesis of Substituted Phenoxyaniline Derivatives
The derivatization of the 2-phenoxyaniline structure is a key strategy for modulating its chemical and biological properties. The synthesis of substituted derivatives allows for systematic studies of structure-reactivity and structure-activity relationships. A common synthetic route involves the coupling of a substituted phenol with an ortho-nitrohalobenzene, followed by the reduction of the nitro group to an amine. google.comgoogle.com
For example, a versatile synthesis starts with 4-(2-nitrophenoxy)phenol. The phenolic hydroxyl group can be alkylated or benzylated, after which the nitro group is reduced to the corresponding aniline. google.com This modular approach allows for the introduction of a wide variety of substituents at multiple positions. The final amine product is often converted to its hydrochloride salt for improved stability and handling. google.com
A range of derivatives has been synthesized using this methodology, incorporating halogen and alkoxy groups. google.com The introduction of these substituents systematically alters the electronic and steric profile of the molecule.
The table below details several substituted this compound derivatives synthesized via this approach. google.com
| Example Compound | R¹ Substituent (para to ether link) | R² & R³ Substituents (on benzyl (B1604629) group) | Melting Point (°C) |
| 2-[4-(Benzyloxy)phenoxy]aniline hydrochloride | Benzyloxy | H, H | 195-196 |
| 2-[4-(3,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride | 3,5-Difluorobenzyloxy | 3-F, 5-F | 174.5-176.5 |
| 2-[4-(2,5-Difluorobenzyloxy)phenoxy]aniline hydrochloride | 2,5-Difluorobenzyloxy | 2-F, 5-F | 178.5-179.5 |
| 2-[4-(2,3-Difluorobenzyloxy)phenoxy]aniline hydrochloride | 2,3-Difluorobenzyloxy | 2-F, 3-F | 163.6-166.4 |
| 2-[4-(2,6-Difluorobenzyloxy)phenoxy]aniline hydrochloride | 2,6-Difluorobenzyloxy | 2-F, 6-F | 199-200.5 |
| 2-[4-(2-Fluorobenzyloxy)phenoxy]aniline hydrochloride | 2-Fluorobenzyloxy | 2-F, H | 181.5-183 |
This systematic derivatization is crucial for optimizing the compound for specific applications, from materials science to medicinal chemistry. google.comsemanticscholar.org
Bioisosteric Replacements and Scaffold Hopping Strategies
The strategic modification of lead compounds through bioisosteric replacement and scaffold hopping is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties, enhancing potency, and securing intellectual property. The 2-phenoxyaniline scaffold, with its inherent structural features, presents a versatile platform for such advanced synthetic manipulations. Although direct and extensive literature detailing the use of this compound specifically as a starting point for these strategies is not abundant, the principles can be applied to its core structure to explore novel chemical space and develop improved therapeutic agents.
Bioisosteric replacement involves the substitution of a functional group with another that has similar steric and electronic properties, with the goal of modulating the molecule's activity and pharmacokinetic profile. In the context of the 2-phenoxyaniline core, key opportunities for bioisosteric replacement exist at the ether linkage and the aniline moiety. For instance, replacing the ether oxygen with sulfur, a methylene (B1212753) group, or an amine could significantly alter the molecule's conformation, lipophilicity, and metabolic stability, while potentially retaining or improving its binding affinity for a biological target.
Scaffold hopping, a more profound structural modification, aims to replace the central core of a molecule with a topologically different scaffold while preserving the essential binding interactions. This strategy is particularly valuable for navigating around existing patents and discovering novel chemotypes with superior properties. Starting from a 2-phenoxyaniline-based lead compound, one could envision replacing the diphenyl ether core with various bicyclic or heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features.
While specific, published examples of extensive bioisosteric replacement or scaffold hopping campaigns originating directly from this compound are limited, the foundational chemistry for such transformations is well-established. The 2-phenoxyaniline core is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target through judicious structural modifications.
One illustrative example involves the synthesis of 2-phenoxyanilide analogues for the evaluation of their in vitro activity against Plasmodium falciparum. In this research, substituted this compound was utilized as a key building block. mdpi.com Although this study focused on derivatization rather than a complete scaffold hop, it highlights the utility of the 2-phenoxyaniline core in generating libraries of compounds for biological screening. The general synthetic approach is outlined below:
Table 1: Synthesis of 2-Phenoxyanilide Analogues
| Starting Material | Reagent | Product |
|---|---|---|
| 2-(4-methoxyphenoxy)aniline hydrochloride | Pivaloyl chloride | N-(2-(4-methoxyphenoxy)phenyl)pivalamide |
| 2-(4-methoxyphenoxy)aniline hydrochloride | Cyclopropanecarbonyl chloride | N-(2-(4-methoxyphenoxy)phenyl)cyclopropanecarboxamide |
| 2-(4-methoxyphenoxy)aniline hydrochloride | 4-Methoxybenzoyl chloride | 4-Methoxy-N-(2-(4-methoxyphenoxy)phenyl)benzamide |
This table illustrates the synthesis of various amides from a substituted this compound, demonstrating its utility as a versatile synthon in creating diverse molecular structures for biological evaluation. mdpi.com
Another relevant area of research is the development of novel hybrid molecules where the 2-phenoxy-N-arylacetamide group serves as a linker connecting different heterocyclic scaffolds. For instance, bis-thiazole moieties have been linked to quinoxaline or thienothiophene systems using this linker. nih.gov This approach, while not a direct scaffold hop of the 2-phenoxyaniline core itself, showcases how this structural motif can be incorporated into more complex molecular architectures, a key principle in the design of new therapeutic agents.
The following table provides a conceptual framework for potential bioisosteric replacements and scaffold hops that could be explored starting from the 2-phenoxyaniline core, based on established principles of medicinal chemistry.
Table 2: Conceptual Bioisosteric Replacements and Scaffold Hopping Strategies for the 2-Phenoxyaniline Core
| Strategy | Original Moiety | Potential Replacement/Hop | Rationale |
|---|---|---|---|
| Bioisosteric Replacement | Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Amine (-NH-) | Modulate bond angle, flexibility, lipophilicity, and metabolic stability. |
| Phenyl Ring | Pyridine (B92270), Thiophene, Pyrimidine | Introduce heteroatoms to alter electronic properties, improve solubility, and provide new hydrogen bonding opportunities. | |
| Scaffold Hopping | Diphenyl Ether Core | Benzofuran, Indole (B1671886), Quinoline (B57606) | Replace the core with a rigid bicyclic system to improve affinity and selectivity. |
| Tetrahydroquinoline, Chromane | Introduce saturated rings to increase three-dimensionality and improve physicochemical properties. |
This table presents hypothetical but chemically reasonable strategies for modifying the 2-phenoxyaniline scaffold to generate novel compounds with potentially improved drug-like properties.
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for 2-Phenoxyaniline (B124666) Hydrochloride
While established methods for the synthesis of 2-phenoxyaniline hydrochloride exist, the quest for more efficient, versatile, and economically viable routes remains a key research focus. Future explorations are likely to concentrate on several promising areas:
Catalyst Development: The development of novel catalysts for C-O and C-N cross-coupling reactions is a significant area of interest. Research into more active and stable catalyst systems, potentially based on earth-abundant metals, could lead to milder reaction conditions and improved yields.
Flow Chemistry: The application of continuous flow technology offers advantages in terms of safety, scalability, and process control. Future work may involve the development of integrated flow systems for the multi-step synthesis of this compound, minimizing manual handling and reaction times.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. The development of photoredox-catalyzed routes to this compound could provide access to novel reaction pathways that are not feasible under thermal conditions.
A comparative overview of potential future synthetic strategies is presented in Table 1.
Table 1: Comparison of Emerging Synthetic Strategies for 2-Phenoxyaniline Derivatives
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Advanced Catalysis | Higher yields, lower catalyst loading, broader substrate scope | Development of non-precious metal catalysts (e.g., copper, iron) |
| Flow Chemistry | Improved safety, scalability, and reproducibility | Optimization of reactor design and reaction conditions for continuous production |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Discovery of new photocatalysts and reaction pathways |
| Biocatalysis | High selectivity, environmentally benign | Engineering enzymes for specific C-O and C-N bond formations |
Advanced Mechanistic Studies of 2-Phenoxyaniline Transformations
A deeper understanding of the reaction mechanisms underlying the synthesis and transformations of 2-phenoxyaniline is crucial for optimizing existing processes and designing new ones. Advanced analytical techniques are expected to play a pivotal role in these investigations. rsc.org
Future mechanistic studies may focus on:
In-situ Spectroscopic Analysis: Techniques such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to elucidate bond-forming and bond-breaking steps in complex reaction mechanisms.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and calculate activation energies, complementing experimental findings.
Advanced analytical tools such as photoionization and photoelectron photoion coincidence spectroscopy could be employed to detect and characterize transient intermediates in gas-phase reactions involving 2-phenoxyaniline, providing unprecedented detail about the reaction mechanism. rsc.org
Development of Novel Functional Materials Incorporating 2-Phenoxyaniline Moieties
The unique structural and electronic properties of the 2-phenoxyaniline scaffold make it an attractive building block for the development of novel functional materials. The presence of the aniline (B41778) and phenoxy groups allows for further chemical modification and incorporation into larger molecular architectures.
Emerging trends in this area include:
Polymer Synthesis: The incorporation of 2-phenoxyaniline moieties into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and electronic properties for applications in electronics and aerospace.
Metal-Organic Frameworks (MOFs): The use of 2-phenoxyaniline derivatives as organic linkers in the synthesis of MOFs could result in materials with high porosity and functionality for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The ability of the 2-phenoxyaniline unit to participate in hydrogen bonding and other non-covalent interactions can be exploited to construct complex supramolecular architectures with potential applications in sensing and molecular recognition.
Research has already shown that transition metal complexes based on 2-phenoxyaniline ligands can exhibit interesting biological activities. tandfonline.com Future work will likely expand on this to create a wider range of functional coordination compounds.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis is becoming increasingly important in modern chemical research. researchgate.net This integrated approach allows for the rational design of new molecules with desired properties, saving time and resources. For 2-phenoxyaniline derivatives, this could involve:
Virtual Screening: Computational methods can be used to screen large virtual libraries of 2-phenoxyaniline derivatives to identify candidates with promising biological activity or material properties. nih.govmdpi.com
Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the properties of new 2-phenoxyaniline derivatives based on their molecular structure. nih.gov
De Novo Design: Computational algorithms can be used to design entirely new 2-phenoxyaniline-based molecules with optimized properties for a specific application. nih.gov
A recent study on transition metal complexes of 2-phenoxyaniline-based ligands successfully utilized molecular docking, density functional theory (DFT), and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to complement their experimental findings. tandfonline.com This highlights the power of combining computational and experimental methods.
Table 2: Computational Tools in the Rational Design of 2-Phenoxyaniline Derivatives
| Computational Tool | Application | Desired Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes of ligands to biological targets | Identification of potential drug candidates |
| Density Functional Theory (DFT) | Calculating electronic structure and properties | Understanding reactivity and designing new materials |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules | Assessing conformational stability and interactions |
| QSAR/QSPR Modeling | Predicting biological activity or physical properties | Guiding the synthesis of optimized molecules |
Sustainable Chemistry and Green Synthesis of Phenoxyaniline (B8288346) Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. Future research on the synthesis of 2-phenoxyaniline and its derivatives will undoubtedly focus on developing more environmentally friendly processes. ekb.eg
Key areas for future development in the green synthesis of phenoxyaniline derivatives include:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov
Development of Reusable Catalysts: Designing heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.net
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, minimizing the generation of byproducts. nih.gov
Recent advancements in the green synthesis of related heterocyclic compounds, such as quinoxalines, have demonstrated the feasibility of using waste materials like orange peel extract to create catalysts, highlighting a promising avenue for future research. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Phenoxyaniline hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via condensation of 2-phenoxyaniline with aldehydes (e.g., 2,5-dimethoxybenzaldehyde) under mild conditions (room temperature in methanol), followed by reduction to yield intermediates. Subsequent bromoacetylation or fluorination steps may be employed for functionalization . Key factors affecting yield include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios of reactants, and temperature control during exothermic steps. Purification via column chromatography or recrystallization is critical to isolate high-purity product.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous hydrochloride compounds:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as hydrochloride salts may release irritant vapors during heating .
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis, and store in locked cabinets due to potential carcinogenicity concerns .
- Contradiction Note : Some SDS suggest minimal precautions (e.g., no special measures for skin contact ), but conservative practices are recommended due to structural similarities to carcinogenic aniline derivatives .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Mobile phases of acetonitrile/water (70:30 v/v) with 0.1% TFA improve peak resolution .
- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic aromatic proton signals at δ 6.7–7.3 ppm and amine protons at δ 5.2–5.5 ppm. Discrepancies may indicate residual solvents or byproducts .
- Elemental Analysis : Confirm Cl⁻ content via titration (e.g., Volhard method) to verify stoichiometric hydrochloride formation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during bromoacetylation of this compound?
- Methodological Answer :
- Catalyst Selection : Triethylamine is preferred over pyridine for neutralizing HBr byproducts due to higher basicity and solubility in dichloromethane .
- Temperature Control : Maintain ≤0°C during bromoacetyl bromide addition to suppress side reactions (e.g., diacetylation).
- Solvent Optimization : Use anhydrous DCM to avoid hydrolysis of bromoacetyl bromide. Post-reaction quenching with ice-cold water improves phase separation .
Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?
- Methodological Answer :
- Comparative Studies : Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) to compare results with structurally similar compounds (e.g., pararosaniline hydrochloride, a known carcinogen ).
- Dose-Response Analysis : Establish LC₅₀ values via acute toxicity studies in model organisms (e.g., zebrafish embryos) to refine risk assessments .
- Meta-Analysis : Cross-reference SDS data with peer-reviewed toxicology databases (e.g., EPA DSSTox) to identify consensus or outliers .
Q. What mechanistic insights guide the use of copper catalysts in functionalizing this compound?
- Methodological Answer :
- Ligand Design : Bidentate amide ligands (e.g., L5 in ) stabilize Cu(I) intermediates, enhancing catalytic efficiency in Ullmann-type C–O coupling reactions.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect intermediate copper-amine complexes. Optimal turnover occurs at 80–100°C in DMF .
- Computational Modeling : DFT calculations predict regioselectivity in aryl amination, guiding substituent placement on the phenoxy ring .
Q. How can researchers mitigate degradation of this compound during long-term storage?
- Methodological Answer :
- Stabilizers : Add 0.1% w/w ascorbic acid to inhibit oxidative degradation of the aniline moiety .
- Packaging : Use amber glass vials with PTFE-lined caps to block UV light and moisture ingress .
- Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .
Data Contradiction Analysis
- Safety Protocols : Discrepancies in SDS recommendations (e.g., PPE requirements ) arise from varying regulatory frameworks (OSHA vs. non-US guidelines). Researchers should adhere to the most stringent protocols and consult institutional EH&S guidelines.
- Synthetic Yields : Differences in reported yields (e.g., 81% in vs. lower yields in other methods) may stem from purity of starting materials or solvent drying techniques. Replicate conditions with rigorously dried solvents and reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
